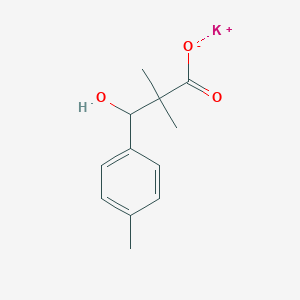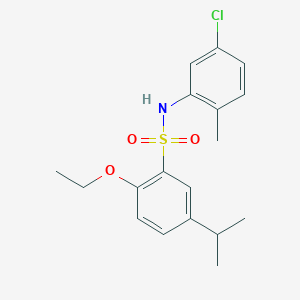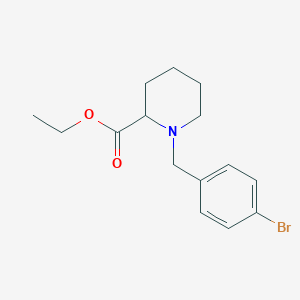![molecular formula C16H19NO B4921255 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s but gained popularity in the 2000s as a recreational drug. MDPV is known for its potent psychostimulant effects and has been associated with numerous cases of addiction, overdose, and even death. However, beyond its recreational use, MDPV has also been the focus of scientific research due to its potential therapeutic applications. In
作用机制
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine also acts as a potent agonist at the alpha-2 adrenergic receptor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has also been shown to produce behavioral effects, such as increased locomotor activity, stereotypy, and social interaction.
实验室实验的优点和局限性
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying dopamine-related disorders. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to using 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine in lab experiments. It has a high potential for abuse and addiction, which can make it difficult to control its use in animal studies. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also associated with numerous adverse effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. One area of research is the development of new therapeutic applications for 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine may be effective in treating ADHD and other dopamine-related disorders, and further research is needed to explore its potential in these areas. Another area of research is the development of new analogs of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine that may have improved therapeutic properties or reduced abuse potential. Finally, more research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine use on the brain and behavior.
合成方法
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with pyrrolidine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
属性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-8-13(12-17-10-4-5-11-17)14-6-2-3-7-15(14)16/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMIBUORLULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)